molecular formula C13H14N2 B1519155 5,6-Dimethyl-4-phenyl-2-pyridinamine CAS No. 1123169-34-5

5,6-Dimethyl-4-phenyl-2-pyridinamine

Cat. No.: B1519155
CAS No.: 1123169-34-5
M. Wt: 198.26 g/mol
InChI Key: KHVGBFYREHILTB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-phenyl-2-pyridinamine is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol. This compound is characterized by its aromatic structure, featuring a pyridine ring substituted with phenyl and methyl groups. It is a solid at room temperature and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-4-phenyl-2-pyridinamine typically involves the following steps:

  • Bromination: The starting material, 2,6-dimethylpyridine, undergoes bromination to introduce a bromine atom at the 4-position.

  • Phenylation: The brominated compound is then subjected to a phenylation reaction, where a phenyl group is introduced at the 4-position.

  • Amination: Finally, the compound undergoes amination to replace the bromine atom with an amino group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-4-phenyl-2-pyridinamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyridine N-oxide derivatives.

  • Reduction Products: Reduction can result in the formation of amines or amides.

  • Substitution Products: Substitution reactions can yield a variety of substituted pyridinamines.

Scientific Research Applications

5,6-Dimethyl-4-phenyl-2-pyridinamine has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-4-phenyl-2-pyridinamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2,6-Dimethylpyridine

  • 4-Phenylpyridine

  • 2,4-Dimethylpyridine

  • 3,5-Dimethylpyridine

Properties

IUPAC Name

5,6-dimethyl-4-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-10(2)15-13(14)8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVGBFYREHILTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653242
Record name 5,6-Dimethyl-4-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-34-5
Record name 5,6-Dimethyl-4-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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